molecular formula C20H21N9 B11190036 7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11190036
M. Wt: 387.4 g/mol
InChI Key: RWZDXLGSKIFVMY-UHFFFAOYSA-N
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Description

7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a pyridin-3-yl group, and a 4-methylpiperazin-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

    Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group is introduced through a substitution reaction, often using pyridine derivatives as starting materials.

    Attachment of the 4-Methylpiperazin-1-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated compounds and strong bases/acids are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolopyrimidine core with pyridin-3-yl and 4-methylpiperazin-1-yl groups sets it apart from other similar compounds.

Properties

Molecular Formula

C20H21N9

Molecular Weight

387.4 g/mol

IUPAC Name

7-methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21N9/c1-14-16(17-5-7-22-19(24-17)28-10-8-27(2)9-11-28)13-23-20-25-18(26-29(14)20)15-4-3-6-21-12-15/h3-7,12-13H,8-11H2,1-2H3

InChI Key

RWZDXLGSKIFVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCN(CC5)C

Origin of Product

United States

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